REACTION_SMILES
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[CH3:2][O:3][c:4]1[c:5]([Br:10])[cH:6][cH:7][cH:8][cH:9]1.[CH:12]12[CH:13]([CH2:14][CH2:15][CH2:16][CH2:17]1)[O:18]2.[Cl-:11].[Mg:1].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[CH3:2][O:3][c:4]1[c:5]([CH:12]2[CH:13]([OH:18])[CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2OC2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccccc1C1CCCCC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |